Product packaging for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol(Cat. No.:)

2-Chlorophenyl-(biphenyl-4-yl)-carbinol

Cat. No.: B8681194
M. Wt: 294.8 g/mol
InChI Key: VJVGOAMDCWTDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorophenyl-(biphenyl-4-yl)-carbinol is a chiral biphenyl derivative of interest in medicinal chemistry and chemical synthesis. The biphenyl scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Compounds featuring this core structure have been investigated as inhibitors for enzymes such as tyrosinase, which plays a key role in melanin production . Furthermore, biphenyl derivatives have shown promise in developing treatments for conditions including hypertension, inflammation, and as potential anti-tumor and anti-cancer agents . The specific substitution pattern on this carbinol, with a 2-chlorophenyl group and a biphenyl-4-yl group, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to synthesize novel analogs, such as esters or ethers, to explore and optimize pharmacological properties. As a central building block, it can be used to prepare compounds for crystallographic studies to understand molecular packing and intermolecular interactions, or for computational docking studies to predict binding modes to target proteins . This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClO B8681194 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15ClO

Molecular Weight

294.8 g/mol

IUPAC Name

(2-chlorophenyl)-(4-phenylphenyl)methanol

InChI

InChI=1S/C19H15ClO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19,21H

InChI Key

VJVGOAMDCWTDAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 2 Chlorophenyl Biphenyl 4 Yl Carbinol

Enantioselective Synthesis Strategies for Chiral 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

The creation of the chiral carbinol center is a critical step in the synthesis of this compound. Several enantioselective strategies can be employed to achieve high levels of stereochemical purity.

Asymmetric Reduction Approaches to the Carbinol Stereocenter

A primary route to chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-4'-phenylbenzophenone (B1595462). This transformation can be achieved using various chiral reducing agents and catalysts.

Catalytic Asymmetric Hydrogenation:

Manganese-based catalysts bearing chiral PNN tridentate ligands have shown remarkable activity and enantioselectivity in the asymmetric hydrogenation of unsymmetrical benzophenones. researchgate.net This methodology is applicable to a wide range of substrates, and it is anticipated that 2-chloro-4'-phenylbenzophenone would be a suitable candidate for this transformation, affording the desired carbinol with high enantiomeric excess (ee). The use of an industrially desirable base like K2CO3 further enhances the practical applicability of this method. researchgate.net

Catalyst SystemSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Mn(I) with chiral PNN ligandUnsymmetrical benzophenonesup to >99% researchgate.net
Chiral Group 13 complexes with catecholboraneAryl/n-alkyl ketones90-93% nih.gov

Stoichiometric Chiral Reducing Agents:

Alternatively, chiral hydride reagents can be employed for the asymmetric reduction. For instance, catecholborane in the presence of chiral Group 13 complexes, such as those derived from 2-hydroxy-2'-mercapto-1,1'-binaphthyl (MTBH2), has been effective in the enantioselective reduction of prochiral ketones. nih.gov The stereochemical outcome is dictated by the steric properties of the ketone substituents. nih.gov

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy can be applied to the synthesis of this compound by attaching a chiral auxiliary to one of the precursor fragments.

For example, a chiral auxiliary could be appended to a 2-chlorobenzaldehyde (B119727) derivative. Subsequent addition of a biphenyl-4-yl Grignard reagent would proceed with diastereoselectivity, controlled by the chiral auxiliary. nih.gov Following the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched carbinol. A variety of chiral auxiliaries, such as those derived from inexpensive natural sources like amino acids or camphor, are available and have been successfully employed in numerous asymmetric syntheses. sigmaaldrich.comresearchgate.net

Chiral Auxiliary TypeApplicationKey Feature
OxazolidinonesAsymmetric alkylations and aldol (B89426) reactionsHigh diastereoselectivity
Camphor-derived auxiliariesAsymmetric alkylations and Diels-Alder reactionsEffective in enolate chemistry
PseudoephedrineAsymmetric alkylationsReadily available and recoverable

Enantioselective Catalytic Synthesis of this compound

The direct enantioselective addition of an aryl nucleophile to an aldehyde represents a highly atom-economical approach to chiral diarylmethanols.

Asymmetric Arylation of 2-Chlorobenzaldehyde:

The synthesis of chiral this compound could be envisioned through the enantioselective addition of a biphenyl-4-yl nucleophile to 2-chlorobenzaldehyde. nih.gov Catalytic systems based on copper(I)-bisoxazoline complexes have been shown to effectively catalyze the enantioselective α-arylation of various carbonyl compounds. princeton.edu Similarly, γ-amino thiols have been utilized as catalysts for the asymmetric arylation of aromatic aldehydes, yielding diarylmethanols with excellent enantioselectivities. ntnu.edu.twsigmaaldrich.com

Asymmetric Phenylation of a Biphenyl-Substituted Aldehyde:

An alternative, though likely more synthetically challenging route, would involve the enantioselective addition of a 2-chlorophenyl nucleophile to 4-formylbiphenyl.

Regioselective and Chemoselective Coupling Reactions for the this compound Scaffold

The construction of the unsymmetrical biaryl backbone of this compound, or its precursor 2-chloro-4'-phenylbenzophenone, relies on regioselective and chemoselective cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. nih.govnih.govresearchgate.net

The synthesis of the precursor ketone, 2-chloro-4'-phenylbenzophenone, can be achieved via a Suzuki-Miyaura coupling between a 2-chlorobenzoyl derivative and 4-phenylboronic acid, or between a 4-biphenylcarbonyl derivative and a 2-chlorophenylboronic acid. sciforum.netresearchgate.netmdpi.com The chemoselectivity of the Suzuki-Miyaura coupling is a key consideration, especially when dealing with substrates bearing multiple halide substituents. For instance, in polychlorinated aromatics, the reaction can be tuned to selectively couple at a specific position. acs.org Palladium catalysts with specific ligands, such as those based on ferrocenylphosphines, can be employed to achieve high selectivity. acs.org

The synthesis of polychlorinated biphenyls (PCBs) often utilizes Suzuki coupling, demonstrating the feasibility of selectively forming C-C bonds between chlorinated aromatic rings. nih.govnih.govresearchgate.net This methodology is adaptable for the synthesis of the target molecule's scaffold.

Reaction TypeReactantsCatalyst SystemKey Outcome
Suzuki-Miyaura CouplingAryl boronic acid and Aryl halidePalladium-basedRegioselective C-C bond formation
Suzuki-Miyaura Coupling4-Bromobenzoyl chloride and Phenylboronic acidPd2dba3Formation of 4-phenylbenzophenone intermediate

Mechanistic Elucidation of Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

The nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to the carbonyl group of an aldehyde or ketone is a fundamental step in many of the potential synthetic routes. taylorfrancis.comacademie-sciences.frlibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via the attack of the nucleophilic carbon of the organometallic species on the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup to yield the carbinol. libretexts.orglibretexts.org In the context of asymmetric synthesis, the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack, which can be influenced by chiral catalysts or auxiliaries. nih.gov

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species, and finally, reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction.

In Depth Structural Elucidation and Stereochemical Characterization of 2 Chlorophenyl Biphenyl 4 Yl Carbinol

Advanced Spectroscopic Techniques for Conformational and Configurational Analysis of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

The conformational flexibility of this compound, arising from the rotation around single bonds, and the fixed spatial arrangement of its substituents around the chiral center, are key determinants of its properties. The following spectroscopic methods are instrumental in elucidating these structural features.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. nih.gov By dispersing NMR signals into two or more dimensions, it resolves spectral overlap and reveals through-bond and through-space correlations between nuclei, providing a detailed map of the molecular framework. nih.gov

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity of the atoms.

¹H NMR: The proton NMR spectrum would provide initial information on the number of different proton environments and their multiplicities (splitting patterns), which indicate neighboring protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments within the molecule.

Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment would identify protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton networks within the 2-chlorophenyl and biphenyl-4-yl rings.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the different fragments of the molecule, for instance, by showing correlations between the carbinol proton and carbons in both the 2-chlorophenyl and biphenyl-4-yl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY data is vital for determining the preferred conformation of the molecule in solution, by revealing spatial proximities between protons on the different aromatic rings and the carbinol group. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbinol-CH 5.8 - 6.0 75 - 80
Carbinol-OH Variable -
2-Chlorophenyl C1' - 138 - 142
2-Chlorophenyl C2' - 130 - 134
2-Chlorophenyl H3' 7.2 - 7.4 128 - 130
2-Chlorophenyl H4' 7.1 - 7.3 127 - 129
2-Chlorophenyl H5' 7.1 - 7.3 126 - 128
2-Chlorophenyl H6' 7.5 - 7.7 129 - 131
Biphenyl (B1667301) C1 - 140 - 144
Biphenyl C2, C6 7.5 - 7.7 127 - 129
Biphenyl C3, C5 7.3 - 7.5 128 - 130
Biphenyl C4 - 139 - 143
Biphenyl C1'' - 140 - 144
Biphenyl C2'', C6'' 7.4 - 7.6 127 - 129
Biphenyl C3'', C5'' 7.3 - 7.5 127 - 129
Biphenyl C4'' 7.2 - 7.4 126 - 128

Note: This table presents expected chemical shift ranges and is for illustrative purposes. Actual values would be determined experimentally.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnih.gov For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

Key insights from X-ray crystallography would include:

Absolute Stereochemistry: Unambiguous determination of the R or S configuration at the chiral carbinol center. nih.gov

Conformation in the Solid State: The precise dihedral angles between the aromatic rings and the carbinol group, revealing the preferred conformation in the crystal lattice.

Intermolecular Interactions: Identification of hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that dictate how the molecules pack together in the crystal.

Table 2: Representative Crystallographic Data for a Chiral Carbinol

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) 98.76
Volume (ų) 850.1
Z 2
Density (calculated) (g/cm³) 1.25
Flack Parameter 0.02(3)

Note: This is an example of typical crystallographic data and does not represent the actual data for the title compound.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is unique to a specific enantiomer and can be used as a fingerprint for its stereochemical assignment.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is also characteristic of a particular enantiomer.

For this compound, the electronic transitions associated with the aromatic chromophores would give rise to distinct CD and ORD spectra for the R and S enantiomers. By comparing the experimentally measured spectra with those predicted from quantum chemical calculations, the absolute configuration of an enantiomerically pure sample can be determined.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Environment and Intramolecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. jyoungpharm.org These techniques are highly sensitive to the nature of chemical bonds and the local environment of functional groups.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, leading to vibrations and rotations of the bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The scattered light has a different frequency, and the shift in frequency corresponds to the vibrational modes of the molecule.

For this compound, these techniques would be used to identify and characterize its key functional groups:

O-H Stretch: A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The position and shape of this band can provide information about hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the carbinol carbon) appear just below 3000 cm⁻¹.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbinol C-O bond is expected in the 1000-1200 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration will give a characteristic band in the fingerprint region of the spectrum.

Intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the chlorine atom or the π-system of the aromatic rings, could lead to shifts in the vibrational frequencies of the involved groups, providing further insight into the molecule's conformational preferences.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Aromatic C=C Stretching 1400 - 1600
C-O Stretching 1000 - 1200
C-Cl Stretching 600 - 800

Note: These are general ranges for the indicated functional groups.

Complex Chemical Reactivity and Transformation Pathways of 2 Chlorophenyl Biphenyl 4 Yl Carbinol

Oxidative Transformations and Derived Products of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

The secondary alcohol functionality of this compound is readily susceptible to oxidation, yielding the corresponding ketone, 2-chloro-(4'-biphenylyl)benzophenone . The benzylic position of the alcohol enhances its reactivity towards oxidation. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants.

Common reagents for the oxidation of secondary alcohols to ketones include Jones reagent (chromic acid, H₂CrO₄, prepared from CrO₃ and H₂SO₄), potassium permanganate (B83412) (KMnO₄), and sodium dichromate (Na₂Cr₂O₇). masterorganicchemistry.com These are considered "strong" oxidants. Milder oxidants like Pyridinium chlorochromate (PCC) and those used in Swern or Dess-Martin periodinane oxidations can also effectively achieve this transformation, often under less harsh conditions. masterorganicchemistry.com Manganese(IV) oxide (MnO₂) is a notable reagent that selectively oxidizes benzylic alcohols. pearson.com

The general reaction is as follows: this compound + [Oxidizing Agent] → 2-chloro-(4'-biphenylyl)benzophenone

The choice of oxidant can be critical in synthetic applications, especially if other sensitive functional groups are present in the molecule. Harsh oxidants like hot potassium permanganate can cleave C-C bonds adjacent to the aromatic ring if a benzylic C-H bond is present. masterorganicchemistry.com

Interactive Table: Oxidizing Agents for this compound

Oxidizing Agent Type Typical Conditions Product
Chromic Acid (Jones Reagent) Strong Acetone, H₂SO₄ 2-chloro-(4'-biphenylyl)benzophenone
Potassium Permanganate (KMnO₄) Strong Basic, aqueous 2-chloro-(4'-biphenylyl)benzophenone
Pyridinium Chlorochromate (PCC) Mild Dichloromethane (CH₂Cl₂) 2-chloro-(4'-biphenylyl)benzophenone
Dess-Martin Periodinane Mild Dichloromethane (CH₂Cl₂) 2-chloro-(4'-biphenylyl)benzophenone

Reductive Pathways of the Carbinol Functionality in this compound

Reduction of the carbinol group is less common than its oxidation but can be achieved. Since it is already in a reduced (alcohol) state, further reduction typically involves the complete removal of the hydroxyl group to form a methylene (B1212753) group (–CH₂–), resulting in 4-(2-chlorobenzyl)biphenyl .

This transformation is usually a two-step process. First, the hydroxyl group is converted into a better leaving group. This can be achieved by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a tosylate, or by reaction with a reagent like phosphorus tribromide (PBr₃) to form the corresponding benzylic bromide. csbsju.edu The resulting intermediate can then be reduced using a hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, catalytic hydrogenation over a palladium catalyst (Pd/C) with hydrogen gas could potentially effect the hydrogenolysis of the C-O bond, especially given its benzylic nature which makes it more labile.

A summary of a potential reductive pathway:

Activation of Hydroxyl Group: this compound + TsCl → 2-Chlorophenyl-(biphenyl-4-yl)-methyl tosylate

Reduction: 2-Chlorophenyl-(biphenyl-4-yl)-methyl tosylate + LiAlH₄ → 4-(2-chlorobenzyl)biphenyl

Nucleophilic and Electrophilic Substitution Reactions at the Carbinol Hydroxyl Group and Aromatic Moieties

Nucleophilic Substitution at the Carbinol Hydroxyl Group:

The hydroxyl group of the carbinol is a poor leaving group. For nucleophilic substitution to occur at the benzylic carbon, the –OH group must first be converted into a good leaving group. One common method is protonation under acidic conditions, which forms a good leaving group (water). The resulting benzylic carbocation is stabilized by resonance with both aromatic rings, making it susceptible to attack by nucleophiles. chemistry.coachlibretexts.org This proceeds via an Sₙ1 mechanism. chemistry.coach

Alternatively, the hydroxyl group can be converted into a sulfonate ester (like a tosylate or mesylate) or a halide, which are excellent leaving groups for subsequent Sₙ1 or Sₙ2 reactions. csbsju.educhemistry.coach Given the secondary benzylic nature of the carbon, an Sₙ1 pathway is highly favored due to the stability of the carbocation intermediate. chemistry.coachlibretexts.org

Electrophilic Aromatic Substitution (EAS):

The molecule possesses two aromatic rings that can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. wikipedia.orgmsu.edu

2-Chlorophenyl Ring: The chlorine atom is an ortho-, para-director, but it is also deactivating due to its inductive electron-withdrawing effect. The bulky biphenyl-carbinol group will likely provide significant steric hindrance, favoring substitution at the para position to the chlorine atom.

Biphenyl-4-yl Ring: The phenyl group is an ortho-, para-director and is activating. Therefore, electrophilic attack will preferentially occur on the unsubstituted ring of the biphenyl (B1667301) moiety at the ortho and para positions relative to the bond connecting the two rings. The para position is generally favored to minimize steric hindrance. youtube.com

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄/SO₃), and Friedel-Crafts alkylation and acylation (R-Cl/AlCl₃ or RCOCl/AlCl₃). msu.edumasterorganicchemistry.com The specific conditions will determine the extent and position of substitution.

Interactive Table: Directing Effects in Electrophilic Aromatic Substitution

Aromatic Ring Substituent(s) Directing Effect Predicted Major Substitution Site(s)
2-Chlorophenyl -Cl, -CH(OH)R Ortho, Para (deactivating) Position 5 (para to Cl)

Rearrangement Reactions and Intramolecular Cyclizations Involving the this compound Framework

Under strongly acidic conditions, the protonated carbinol can eliminate water to form a stable diarylmethyl carbocation. While this benzylic carbocation is resonance-stabilized and less prone to rearrangement than simple alkyl carbocations, rearrangements are not impossible under forcing conditions. msu.edu

More significantly, this carbocation intermediate can act as an electrophile in an intramolecular electrophilic aromatic substitution reaction. If the carbocation attacks the ortho position of the adjacent phenyl ring in the biphenyl system, a cyclization can occur. This reaction, a type of Friedel-Crafts alkylation, would lead to the formation of a fluorene (B118485) derivative, specifically a substituted 9-(2-chlorophenyl)fluorene . This intramolecular cyclization is a common pathway for diarylcarbinols and related structures.

The feasibility of this cyclization depends on the reaction conditions (strong acid, heat) and the relative activation energies of intermolecular versus intramolecular pathways.

Mechanistic Investigations of Reaction Kinetics and Thermodynamics for this compound Reactivity

Detailed kinetic and thermodynamic data for this compound itself are not widely available in general literature. However, the reactivity can be inferred from studies on similar diarylcarbinols and benzylic systems.

Kinetics of Oxidation: The oxidation of secondary alcohols, including benzylic ones, often follows complex mechanisms. For chromium-based oxidants, the reaction typically involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining step involving the cleavage of the benzylic C-H bond. Kinetic studies on similar systems often show a first-order dependence on both the alcohol and the oxidant concentration. Global reaction kinetics, often described by Langmuir-Hinshelwood expressions, are used to model these complex catalytic oxidations. umich.eduresearchgate.net The activation energies for the oxidation of benzylic substrates can be influenced by the electronic nature of the substituents on the aromatic rings.

Thermodynamics of Substitution: For Sₙ1 reactions at the benzylic center, the rate-determining step is the formation of the carbocation. The stability of this carbocation is the key thermodynamic factor. The presence of two aryl groups (2-chlorophenyl and biphenyl-4-yl) provides significant resonance stabilization, lowering the activation energy for its formation compared to a non-benzylic secondary alcohol. libretexts.org The thermodynamics of the reaction will be governed by the relative stability of the starting material and the final substituted product, as well as the nature of the leaving group and the incoming nucleophile. Elimination reactions can compete with substitution, especially with strong bases or at higher temperatures. chemistry.coachyoutube.com

Strategic Derivatization and Functionalization of 2 Chlorophenyl Biphenyl 4 Yl Carbinol

Modification of the Carbinol Hydroxyl Group: Esterification, Etherification, and Protecting Group Strategies

The hydroxyl group of the carbinol is a primary site for chemical modification, allowing for the introduction of a wide range of functionalities through esterification and etherification, or its temporary masking using protecting groups to enable reactions at other sites of the molecule.

Esterification of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol can be achieved using various methods to introduce acyl groups. Standard conditions often involve the reaction of the carbinol with a carboxylic acid, acid chloride, or anhydride (B1165640) in the presence of a suitable catalyst or base. For instance, esterification can be performed using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). Alternatively, reaction with a more reactive acid chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) provides a direct route to the corresponding ester. These ester derivatives are valuable in their own right and can also serve as prodrugs in medicinal chemistry applications.

Etherification offers another avenue for modifying the carbinol's properties. The Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an alkyl halide. Another approach involves acid-catalyzed dehydration or reaction with an alcohol. Benzyl (B1604629) ethers are frequently synthesized to protect the hydroxyl group, as they are stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation. organic-chemistry.org

Protecting Group Strategies are crucial for multi-step syntheses involving this compound. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS) ethers, are widely used due to their ease of installation and removal under specific conditions. numberanalytics.commasterorganicchemistry.com For example, TBDMS ethers are stable to a wide range of non-acidic reagents but can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com For more robust protection, benzyl ethers are a common choice, typically introduced using benzyl bromide in the presence of a base like sodium hydride. organic-chemistry.orguwindsor.ca The p-methoxybenzyl (PMB) ether is another useful protecting group that can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

Modification TypeReagents and ConditionsProductKey Features
Esterification Carboxylic acid, DCC/DMAPEsterIntroduction of acyl groups, potential for prodrugs.
Acid chloride, PyridineEsterHigh reactivity, straightforward procedure.
Etherification NaH, Alkyl halide (e.g., Benzyl bromide)EtherStable protecting group, removable by hydrogenolysis.
Benzyl trichloroacetimidate, Acid catalystBenzyl EtherMild conditions for acid-sensitive substrates.
Silyl Ether Protection R3SiCl, Imidazole, DMFSilyl EtherEasily installed and removed, varying stability based on R groups.
Benzyl Ether Protection NaH, Benzyl bromideBenzyl EtherRobust protection, stable to many reagents.

Selective Functionalization of the Biphenyl (B1667301) and Chlorophenyl Moieties in this compound

The presence of two distinct aromatic rings, the biphenyl and the chlorophenyl moieties, offers opportunities for selective functionalization. The electronic and steric differences between these rings allow for regioselective introduction of new substituents, further expanding the molecular diversity derivable from the parent carbinol.

The biphenyl moiety can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing phenyl group. For more controlled and specific modifications, palladium-catalyzed cross-coupling reactions are invaluable. arabjchem.org For instance, if a bromo or iodo group is present on the biphenyl ring, Suzuki-Miyaura, Stille, or Heck coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.comacs.orgmdpi.com

The chlorophenyl moiety also provides a handle for functionalization, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The chlorine atom can be replaced by other groups under specific conditions. More commonly, the chloro-substituted ring can participate in cross-coupling reactions. For example, Suzuki-Miyaura coupling can be performed to introduce a new aryl or vinyl group at the position of the chlorine atom, though this typically requires more forcing conditions compared to the corresponding bromo or iodo derivatives. kochi-tech.ac.jpnih.gov The relative reactivity of C-Cl versus C-Br or C-I bonds can be exploited for selective, sequential cross-coupling reactions on a molecule containing multiple different halogen substituents. nih.gov

Aromatic MoietyReaction TypeTypical ReagentsPotential Products
Biphenyl Electrophilic Aromatic SubstitutionHNO3/H2SO4 (Nitration), Br2/FeBr3 (Bromination)Nitro- or bromo-substituted biphenyl derivatives.
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted biphenyl derivatives.
Chlorophenyl Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseBiphenyl derivatives with a new substituent at the original chloro position.
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted derivatives.

Synthesis of Chiral Auxiliaries, Ligands, and Organocatalysts Derived from this compound

The inherent chirality of this compound makes it an attractive starting material for the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and organocatalysts.

Chiral auxiliaries can be prepared by attaching the carbinol to a prochiral substrate. The steric bulk and electronic properties of the 2-chlorophenyl and biphenyl-4-yl groups can effectively control the stereochemical outcome of reactions on the attached substrate. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Chiral ligands for transition metal-catalyzed asymmetric reactions are a cornerstone of modern organic synthesis. The diarylmethanol framework can be elaborated to incorporate coordinating atoms like phosphorus or nitrogen. For example, the hydroxyl group can be converted into a leaving group and displaced by a phosphine (B1218219) nucleophile to generate chiral phosphine ligands. researchgate.netnih.govresearchgate.net Similarly, conversion of the hydroxyl group to an amino group, followed by further elaboration, can lead to the synthesis of chiral nitrogen-containing ligands, such as oxazolines. rsc.orgresearchgate.netbldpharm.com These ligands can then be complexed with transition metals like palladium, rhodium, or iridium to create catalysts for a wide range of enantioselective transformations.

Organocatalysts , which are small, chiral organic molecules that can catalyze chemical reactions, represent a rapidly growing field. Diarylprolinol derivatives, which are structurally related to the target carbinol, have been shown to be effective organocatalysts for various asymmetric reactions, including aldol (B89426) and Michael additions. nih.govnih.govresearchgate.net By analogy, this compound can be derivatized, for instance, by introducing an amino group or a proline moiety, to create novel organocatalysts. The specific steric and electronic properties of the 2-chlorophenyl and biphenyl-4-yl substituents can influence the catalyst's activity and selectivity.

Preparation of Probes and Precursors for Advanced Spectroscopic Studies of this compound

To investigate the properties and behavior of this compound and its derivatives in various chemical and biological systems, specialized probes and precursors for spectroscopic studies are often required.

Fluorescent probes can be synthesized by incorporating a fluorophore into the carbinol structure. This can be achieved by attaching a fluorescent moiety through esterification or etherification of the hydroxyl group, or by functionalizing one of the aromatic rings with a fluorescent group via a cross-coupling reaction. Such probes can be used to study binding interactions, cellular uptake, or reaction kinetics through fluorescence spectroscopy.

For Nuclear Magnetic Resonance (NMR) studies , isotopically labeled precursors can be synthesized. For example, deuterium (B1214612) labeling can be introduced at specific positions on the aromatic rings or the carbinol backbone. epj-conferences.orgmdpi.com This allows for more detailed mechanistic studies and can help in elucidating complex reaction pathways or conformational dynamics. The synthesis of such labeled compounds would typically involve starting from isotopically labeled precursors or using specific deuteration or tritiation reactions on the final molecule or its intermediates.

ApplicationSynthetic StrategySpectroscopic Technique
Fluorescent Probes Attachment of a fluorophore via esterification, etherification, or cross-coupling.Fluorescence Spectroscopy
NMR Probes Introduction of isotopes (e.g., Deuterium, Carbon-13) into the molecular structure.Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Computational and Theoretical Investigations of 2 Chlorophenyl Biphenyl 4 Yl Carbinol

Quantum Mechanical Studies of Electronic Structure and Bonding in 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

A quantum mechanical investigation into the electronic structure of this compound would typically employ Density Functional Theory (DFT) calculations. These studies would elucidate the fundamental electronic properties of the molecule. Key areas of investigation would include the distribution of electron density, the nature of the chemical bonds, and the molecular orbital energies.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's chemical reactivity and electronic stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would also be performed to understand the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. This analysis provides a detailed picture of the bonding within the molecule, including the contributions of different atomic orbitals to the molecular orbitals.

Hypothetical Data on Electronic Properties:

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Detailed Conformational Analysis and Energy Surface Mapping of this compound

The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds. A detailed conformational analysis would involve scanning the potential energy surface (PES) by systematically rotating the key dihedral angles. These angles include the bond connecting the carbinol carbon to the 2-chlorophenyl ring, the bond to the biphenyl-4-yl group, and the bond between the two phenyl rings of the biphenyl (B1667301) moiety.

The goal of this analysis is to identify the global minimum energy conformation, which represents the most stable structure of the molecule, as well as other low-energy local minima. The energy barriers between these conformers would also be calculated to understand the dynamics of conformational changes.

Hypothetical Torsional Energy Profile: A hypothetical torsional energy profile for the rotation around the bond connecting the two phenyl rings in the biphenyl group would likely show a minimum at a dihedral angle of approximately 40-45 degrees, which is typical for biphenyl systems to minimize steric hindrance between the ortho-hydrogens.

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. For example, the oxidation of the carbinol group to a ketone or its dehydration to form an alkene are potential transformations that could be studied.

For a given reaction, the reaction pathway would be mapped out by locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state connects the reactants and products.

Hypothetical Reaction Data: Oxidation to Ketone

Parameter Value
Reactant Energy 0.0 kcal/mol
Transition State Energy 15.2 kcal/mol
Product Energy -8.5 kcal/mol

Prediction and Interpretation of Spectroscopic Data for this compound using First-Principles Calculations

First-principles calculations are invaluable for predicting and interpreting various types of spectroscopic data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions can aid in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be calculated to generate theoretical infrared (IR) and Raman spectra. This allows for the assignment of vibrational modes observed in experimental spectra to specific molecular motions.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions of a molecule. This allows for the calculation of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Hypothetical Predicted Spectroscopic Data:

Spectrum Key Predicted Peaks
¹³C NMR ~140-145 ppm (quaternary carbons of biphenyl), ~75 ppm (carbinol carbon)
IR ~3600 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~1050 cm⁻¹ (C-O stretch)

Applications of 2 Chlorophenyl Biphenyl 4 Yl Carbinol in Advanced Organic Synthesis and Method Development

Role of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol as a Chiral Building Block in Asymmetric Synthesis

No specific examples or research data were found that describe the use of this compound as a chiral building block in asymmetric synthesis.

Development of Novel Synthetic Methodologies Employing this compound or its Derivatives

The literature search did not yield any novel synthetic methodologies that specifically employ this compound or its derivatives.

Utilization of this compound Scaffolds in Material Science Precursors

There is no available information on the utilization of scaffolds derived from this compound as precursors in material science.

Development of Analytical Probes Based on this compound

No studies were identified that focus on the development of analytical probes based on the this compound structure.

Future Directions and Emerging Research Frontiers in the Study of 2 Chlorophenyl Biphenyl 4 Yl Carbinol

Integration of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol Synthesis into Sustainable Chemistry Paradigms

The future synthesis of this compound is expected to align with the principles of green chemistry, aiming to reduce environmental impact and improve resource efficiency. nih.govnih.gov This involves a holistic redesign of synthetic routes to minimize waste, eliminate hazardous substances, and lower energy consumption. greenchemistry-toolkit.orggcande.org Key areas of research will likely focus on the implementation of catalytic processes, the use of environmentally benign solvents, and the pursuit of high atom economy. researchgate.net

A significant research thrust will be the replacement of stoichiometric reagents with catalytic alternatives. For instance, the reduction of a precursor ketone to the carbinol could be achieved using catalytic hydrogenation with molecular hydrogen instead of metal hydrides, which generate significant waste. Exploring renewable feedstocks for the synthesis of the biphenyl (B1667301) and chlorophenyl fragments represents another important frontier. nih.gov Methodologies that reduce the number of synthetic steps through one-pot or tandem reactions will be crucial for minimizing derivatization and preventing waste. nih.gov

The following table outlines potential green chemistry strategies for the synthesis of this compound:

Green Chemistry Principle Potential Application to Synthesis of this compound
Waste Prevention Designing synthetic routes that minimize byproducts, such as moving from Grignard-type reactions to catalytic cross-coupling with higher yields.
Atom Economy Utilizing addition reactions or catalytic cycles where most atoms from the reactants are incorporated into the final product.
Less Hazardous Synthesis Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as 2-MeTHF, ionic liquids, or deep eutectic solvents. nih.gov
Design for Energy Efficiency Developing catalytic processes that operate at ambient temperature and pressure, potentially assisted by microwave or ultrasound technologies. nih.gov
Use of Renewable Feedstocks Investigating bio-based routes to obtain biphenyl or chlorobenzene (B131634) precursors from lignin (B12514952) or other plant-based sources. nih.gov

| Catalysis | Employing highly efficient and recyclable catalysts (e.g., heterogeneous catalysts) for key bond-forming steps to replace stoichiometric reagents. nih.gov |

Exploration of Novel Catalytic Systems Based on this compound Derived Ligands for Diverse Transformations

The chiral nature and rigid biphenyl backbone of this compound make it an attractive scaffold for the development of novel ligands for asymmetric catalysis. The carbinol functional group serves as a versatile handle for derivatization into phosphines, amines, or other coordinating groups, leading to a new class of chiral ligands. Biphenyl-based ligands are well-established in promoting a variety of C-N and C-C cross-coupling reactions. nih.gov

Future research will likely focus on synthesizing libraries of ligands derived from this carbinol and screening their effectiveness in challenging catalytic transformations. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on both the chlorophenyl and biphenyl rings. These new ligands could find applications in asymmetric hydrogenation, hydrosilylation, and enantioselective carbon-carbon bond-forming reactions. The development of biopolymer-based or other heterogeneous supports for these novel catalysts could also enhance their recyclability and industrial applicability. mdpi.com

The table below details potential catalytic applications for ligands derived from this compound:

Ligand Type Derived from Scaffold Potential Catalytic Transformation Target Reaction Example
Chiral Phosphine (B1218219) Ligands Asymmetric Hydrogenation Enantioselective reduction of prochiral ketones or olefins.
Chiral Diamine Ligands Asymmetric Transfer Hydrogenation Reduction of imines to chiral amines.
Bidentate N,O-Ligands Palladium-Catalyzed Cross-Coupling Suzuki or Heck reactions for constructing complex molecular architectures.

Advanced Characterization Techniques for In Situ Monitoring of this compound Reactions

To optimize the synthesis and application of this compound, a deeper understanding of its reaction kinetics, mechanisms, and the behavior of transient intermediates is essential. The application of advanced, in situ analytical techniques is a critical emerging frontier to achieve this. Real-time monitoring provides dynamic information that is often missed by traditional offline analysis. figshare.com

Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of reactants, products, and intermediates throughout a reaction. Reaction calorimetry can be employed to monitor the heat flow, providing crucial data on reaction rates and potential thermal hazards. figshare.com The combination of these in situ methods allows for the rapid optimization of reaction conditions, leading to improved yields, purity, and safety. This data-rich approach is fundamental for developing robust and scalable chemical processes involving this compound.

The following table summarizes advanced techniques for real-time reaction analysis:

Characterization Technique Information Gained Potential Application
In Situ ATR-FTIR Spectroscopy Real-time concentration profiles of key species, reaction initiation, endpoint detection. Monitoring the conversion of a precursor ketone to the carbinol product.
Reaction Calorimetry (RC) Heat of reaction, reaction rate, thermal accumulation, heat transfer coefficients. Ensuring process safety and optimizing thermal management during synthesis. figshare.com
In Situ UV/Vis Spectroscopy Monitoring of chromophoric species, particularly in catalytic cycles involving transition metals. Tracking the active state of a catalyst in reactions utilizing derived ligands.

| In Situ NMR Spectroscopy | Detailed structural information on intermediates, mechanism elucidation. | Identifying transient species in complex, multi-step transformations. |

Q & A

Q. What are the recommended synthetic routes for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol, and how can reaction conditions be optimized?

  • Methodological Answer : Common synthetic routes involve multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling, to introduce the biphenyl and chlorophenyl moieties. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients. Reaction progress should be monitored via thin-layer chromatography (TLC) and validated with nuclear magnetic resonance (NMR) spectroscopy at each step .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm structural integrity and substitution patterns, particularly distinguishing aromatic protons and hydroxyl groups.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis (e.g., EI-MS or ESI-MS) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve co-eluting impurities using reverse-phase C18 columns and UV detection .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store away from oxidizing agents and monitor for symptoms of toxicity (e.g., respiratory irritation) as per OSHA guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost for ground-state properties.
  • Wavefunction Analysis : Utilize Multiwfn to map electrostatic potential surfaces (EPS) and local electron density, identifying reactive sites like the hydroxyl group .
  • Validation : Compare computed vibrational frequencies (IR) with experimental data to refine computational models .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound?

  • Methodological Answer :
  • Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvation models) to align with experimental NMR chemical shifts or dipole moments.
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) for structural parameters.
  • Cross-Validation : Compare results across multiple software packages (e.g., Gaussian vs. ORCA) to isolate systematic errors .

Q. How can X-ray crystallography using SHELX software aid in determining the three-dimensional structure of this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal diffraction with Mo-Kα radiation to obtain high-resolution data.
  • Structure Solution : Apply direct methods in SHELXS for phase determination, followed by SHELXL for refinement, including anisotropic displacement parameters for non-H atoms.
  • Validation : Check for crystallographic R-factors (<5%) and plausible hydrogen-bonding networks .

Q. What methodologies are used to establish structure-activity relationships (SAR) for the biological activity of this compound?

  • Methodological Answer :
  • Functional Group Modulation : Synthesize analogs with varying substituents (e.g., replacing Cl with F) to assess impact on antimicrobial efficacy.
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC50 values.
  • Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) and correlate with experimental results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.